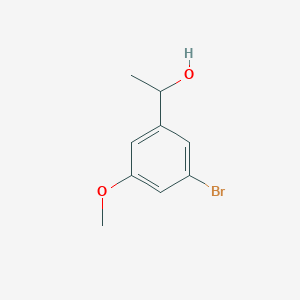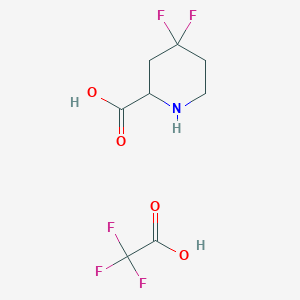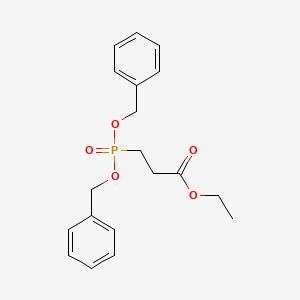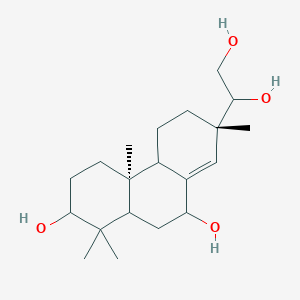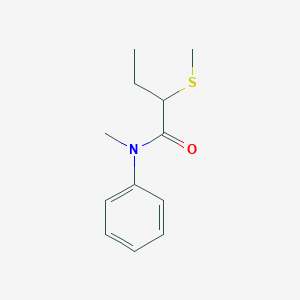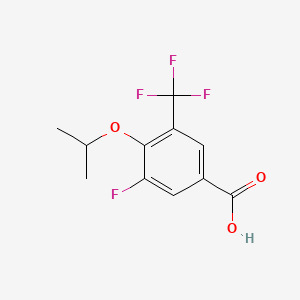
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C11H10F4O3, and it has a molecular weight of 266.19 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized benzoic acid derivatives .
科学的研究の応用
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications:
作用機序
The mechanism of action of 3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the isopropoxy group.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the fluorine and isopropoxy groups.
3-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the fluorine and isopropoxy groups.
Uniqueness
3-Fluoro-4-isopropoxy-5-(trifluoromethyl)benzoic acid is unique due to the combination of fluorine, trifluoromethyl, and isopropoxy groups on the benzoic acid scaffold. This unique structure imparts distinct chemical properties, such as increased lipophilicity and binding affinity, making it valuable in various applications .
特性
分子式 |
C11H10F4O3 |
|---|---|
分子量 |
266.19 g/mol |
IUPAC名 |
3-fluoro-4-propan-2-yloxy-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H10F4O3/c1-5(2)18-9-7(11(13,14)15)3-6(10(16)17)4-8(9)12/h3-5H,1-2H3,(H,16,17) |
InChIキー |
UIRQLADROUTKTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1F)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


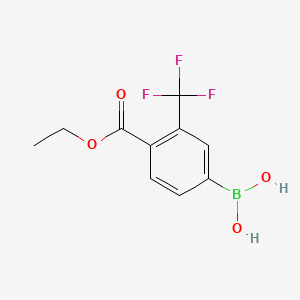
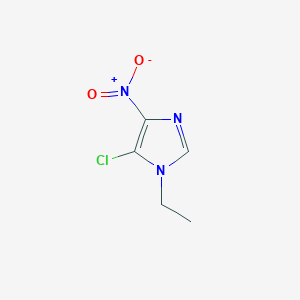
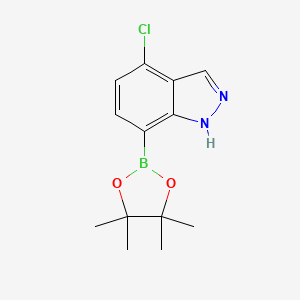
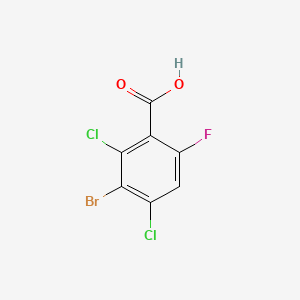
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
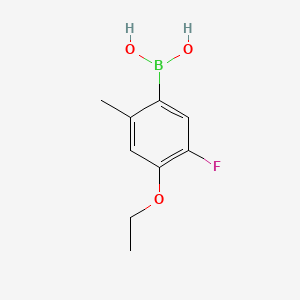
![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
